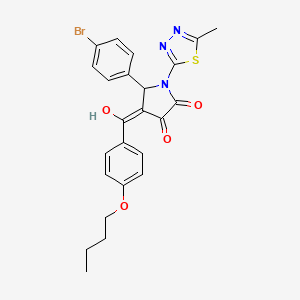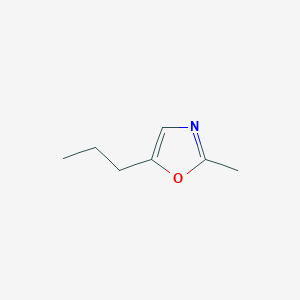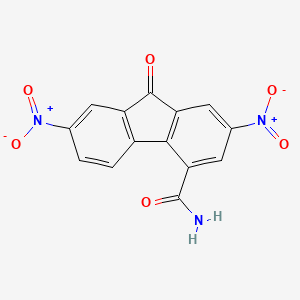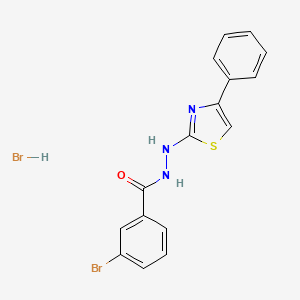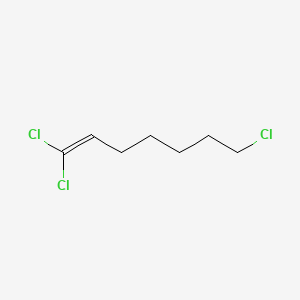
1,1,7-Trichloro-1-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,7-Trichloro-1-heptene is an organic compound with the molecular formula C7H11Cl3 and a molecular weight of 201.521 g/mol It is a chlorinated derivative of heptene, characterized by the presence of three chlorine atoms at the 1st and 7th positions of the heptene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,7-Trichloro-1-heptene can be synthesized through several methods. One common approach involves the chlorination of 1-heptene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out in an inert solvent, often at low temperatures to control the reactivity and selectivity of the chlorination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,7-Trichloro-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) with a palladium catalyst for hydrogenation.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Major Products Formed:
Substitution: Formation of 1,1,7-trihydroxyheptane.
Addition: Formation of 1,1,7-trichloroheptane.
Elimination: Formation of 1,7-dichloroheptene.
Applications De Recherche Scientifique
1,1,7-Trichloro-1-heptene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,7-Trichloro-1-heptene involves its interaction with various molecular targets. The chlorine atoms and the double bond in the heptene chain make it a reactive molecule capable of forming covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds. The exact pathways and molecular targets depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
1,1,7-Trichloro-1-hepten-3-one: Another chlorinated heptene derivative with a ketone functional group.
1,1,7-Trichloroheptane: A fully saturated analog of 1,1,7-Trichloro-1-heptene.
1,7-Dichloro-1-heptene: A similar compound with two chlorine atoms instead of three.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic applications and research studies .
Propriétés
Numéro CAS |
3993-94-0 |
|---|---|
Formule moléculaire |
C7H11Cl3 |
Poids moléculaire |
201.5 g/mol |
Nom IUPAC |
1,1,7-trichlorohept-1-ene |
InChI |
InChI=1S/C7H11Cl3/c8-6-4-2-1-3-5-7(9)10/h5H,1-4,6H2 |
Clé InChI |
PSSICVWETCAXGQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCC=C(Cl)Cl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


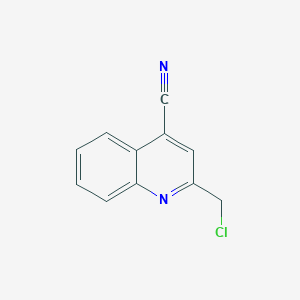
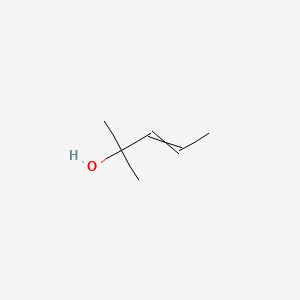
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)



![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
